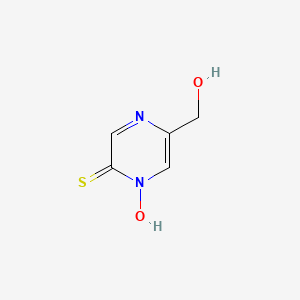
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is an organic compound belonging to the pyrazine family. This compound is characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the pyrazine ring, along with a thione group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the hydroxyl, hydroxymethyl, and thione groups. One common method involves the use of pyrazine-2-thiol as a starting material, which is then subjected to hydroxylation and hydroxymethylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl derivatives, while reduction of the thione group can produce thiol derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, in the case of its antimicrobial activity, the compound forms stable complexes with metal ions like copper (Cu²⁺), which can then be transported into microbial cells. Inside the cells, the complex undergoes metabolic transformation, releasing free copper ions that disrupt cellular processes and lead to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2(1H)-pyridinone: Another hydroxylated heterocyclic compound with similar chelating properties.
1-Hydroxy-3-methylpyrazine-2(1H)-thione: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring strong chelation and antimicrobial properties.
Propiedades
Número CAS |
72788-80-8 |
|---|---|
Fórmula molecular |
C5H6N2O2S |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
1-hydroxy-5-(hydroxymethyl)pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2O2S/c8-3-4-2-7(9)5(10)1-6-4/h1-2,8-9H,3H2 |
Clave InChI |
CUFLVNXHNZHUMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=S)N1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



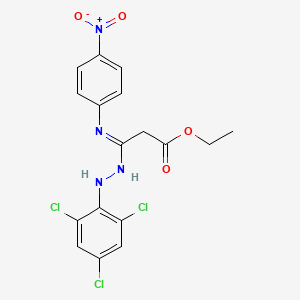


![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
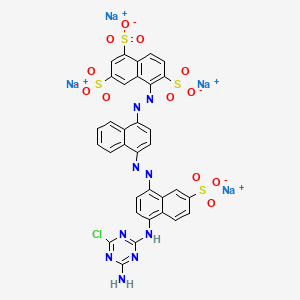
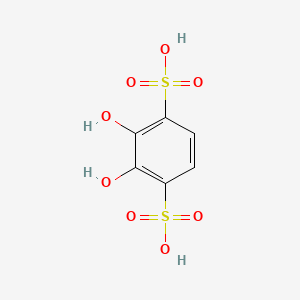
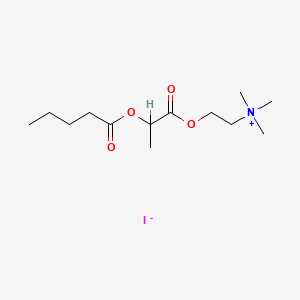

![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

